molecular formula C14H12FNO3S2 B3916805 methyl 3-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

methyl 3-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B3916805
M. Wt: 325.4 g/mol
InChI Key: NIVNUKGDXKGLAC-DHZHZOJOSA-N
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Description

Methyl 3-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a 5-ene-rhodanine derivative, a class of heterocyclic compounds synthesized via Knoevenagel condensation that are prominent in modern medicinal chemistry for their diverse biological profiles . This compound features a Z-configured exocyclic double bond at the C5 position, a structural characteristic common to this subclass that is crucial for its interaction with biological targets . The core 4-thiazolidinone scaffold is recognized as a privileged structure in drug discovery, and the incorporation of the 2-fluorobenzylidene moiety and the methyl ester propanoate side chain at the N3 position is a common strategy to optimize biological activity and physicochemical properties . Compounds within this structural family are frequently investigated as potential polypharmacological agents, capable of acting on multiple targets relevant to various diseases . Preclinical research on closely related 5-ene-4-thiazolidinones has indicated potential for a range of activities, including anti-allergic and anti-inflammatory effects, as demonstrated by the ability to modulate IgE and cytokine levels in sensitized animal models . Furthermore, such derivatives are often screened for antimicrobial and antitumor properties, making them valuable starting points for hit identification and lead optimization campaigns in early drug discovery . The methyl ester functional group in the N3 side chain offers potential for further chemical modification or as a prodrug moiety for the corresponding carboxylic acid, enhancing the compound's utility in diversity-oriented synthesis. Researchers can employ this compound as a versatile chemical tool for probing biological pathways related to inflammation, immunology, and oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S2/c1-19-12(17)6-7-16-13(18)11(21-14(16)20)8-9-4-2-3-5-10(9)15/h2-5,8H,6-7H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVNUKGDXKGLAC-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCN1C(=O)/C(=C\C2=CC=CC=C2F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of 2-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with methyl bromoacetate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent recycling and waste minimization, are also employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Benzylidene Moiety

The 2-fluorobenzylidene group distinguishes this compound from analogs with different aromatic or heteroaromatic substituents:

Compound Benzylidene Substituent Key Properties Reference
Target Compound 2-Fluorophenyl Electron-withdrawing fluorine enhances metabolic stability and σ-orbital interactions.
5-(2-Hydroxybenzylidene) Analog (III) 2-Hydroxyphenyl Hydroxyl group increases polarity; prone to oxidation or hydrogen bonding.
5-(Thiophen-2-ylmethylidene) Analog Thiophene-2-yl Electron-rich thiophene enhances π-π stacking but reduces metabolic stability.
5-(4-Methoxyphenyl) Analog 4-Methoxyphenyl Methoxy group increases lipophilicity; para-substitution alters conformation.

Key Findings :

  • Fluorine’s electronegativity improves binding affinity in enzyme-active sites compared to hydroxyl or methoxy groups .

Side Chain Modifications

The methyl propanoate ester at position 3 contrasts with other functional groups:

Compound Position 3 Substituent Impact on Properties Reference
Target Compound Methyl propanoate ester Moderate lipophilicity; ester hydrolysis may yield active metabolites.
3-Acetamide Derivatives Acetamide Increased polarity and hydrogen-bonding capacity; reduced cell permeability.
3-Phenylacetamide Analog N-(2-Methylphenyl)acetamide Bulky substituent enhances steric hindrance, affecting target binding.

Key Findings :

  • Esters (e.g., methyl propanoate) balance lipophilicity and hydrolytic stability, making them suitable prodrug candidates .
  • Amides improve water solubility but may require structural optimization for membrane penetration .
Enzyme Inhibition (Aldose Reductase)

Rhodanine derivatives are known for aldose reductase (AR) inhibition, critical in managing diabetic complications:

Compound IC50 (AR Inhibition) Notes Reference
Target Compound Not reported Predicted activity based on fluorine’s electronic effects.
5-(4-Methoxybenzylidene)-3-Acetic Acid 0.42 µM High potency due to methoxy group’s lipophilicity.
5-(2-Hydroxybenzylidene) Analog 1.85 µM Lower activity due to polar hydroxyl group.

Key Findings :

  • Fluorine’s electron-withdrawing nature may enhance AR inhibition compared to hydroxyl but requires empirical validation.
  • Methoxybenzylidene analogs show superior activity, suggesting substituent position (para vs. ortho) is critical .
Solubility and Stability
Compound LogP Aqueous Solubility Stability Notes Reference
Target Compound ~2.9 Low Ester group susceptible to hydrolysis.
3-Acetamide Analog ~1.7 Moderate Amide group improves hydrolytic stability.
5-(Thiophene) Analog ~3.2 Very low High lipophilicity limits solubility.

Key Findings :

  • The methyl propanoate ester in the target compound offers a compromise between stability and bioavailability .

Key Findings :

  • Fluorine’s presence may complicate synthesis due to steric and electronic effects, though specific data are lacking .

Biological Activity

Methyl 3-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into the biological activity of this compound, emphasizing its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of a fluorobenzylidene group enhances its interaction with biological targets.

Molecular Formula

  • Molecular Formula : C13H12FN2O3S

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of thiazolidinone derivatives, including this compound. In vitro assays demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.008 mg/mL0.015 mg/mL
Escherichia coli0.015 mg/mL0.030 mg/mL
Enterobacter cloacae0.004 mg/mL0.008 mg/mL

The compound exhibited superior activity compared to standard antibiotics such as ampicillin and streptomycin, indicating its potential as a novel antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, the compound also displayed antifungal activity. The most sensitive fungal strain was found to be Trichoderma viride, with an MIC of 0.004 mg/mL.

Anti-inflammatory Activity

The anti-inflammatory effects of thiazolidinone derivatives have been explored through various models. A study indicated that compounds with similar structures inhibited cyclooxygenase (COX) enzymes, particularly COX-1, suggesting a mechanism for their anti-inflammatory action.

Structure-Activity Relationship (SAR)

The structural modifications on the thiazolidinone scaffold significantly influence the biological activity of the compounds. The fluorobenzylidene moiety appears to enhance binding affinity to biological targets, thereby improving the overall potency against microbial strains.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of thiazolidinone derivatives demonstrated that this compound had an MIC significantly lower than that of traditional antibiotics against E. coli and S. aureus.
  • Inflammation Model Study : In vivo studies using carrageenan-induced paw edema in mice showed that compounds similar to this compound exhibited a reduction in inflammation comparable to indomethacin, a well-known anti-inflammatory drug .

Q & A

Q. Advanced

  • Analog synthesis : Replace the 2-fluorobenzylidene group with other substituents (e.g., 3-iodo, 4-methoxy) to probe electronic and steric effects on target binding .
  • Functional group modifications : Introduce methyl or propanoate esters at the 3-position to assess pharmacokinetic properties (e.g., lipophilicity) .
  • In vitro assays : Test analogs against disease-relevant targets (e.g., kinases or proteases) using fluorescence polarization or enzymatic assays. For example, oxidation of the thioxo group to sulfonyl derivatives (via H₂O₂) may enhance electrophilic reactivity .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Purification optimization : Replace column chromatography with recrystallization using DMF/ethanol gradients to reduce costs .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and detect intermediates.
  • Byproduct management : Identify side products (e.g., deiodinated derivatives or quinones) via LC-MS and adjust reagent ratios to suppress their formation .

How can computational tools predict metabolic stability or toxicity?

Q. Advanced

  • ADMET prediction : Use software like SwissADME to estimate metabolic sites (e.g., ester hydrolysis or fluorobenzylidene oxidation) .
  • Docking studies : Model interactions with cytochrome P450 enzymes to identify potential toxicophores.
  • QSAR models : Corrogate electronic parameters (e.g., Hammett constants) of substituents with in vitro toxicity data .

What crystallographic techniques validate polymorphic forms of the compound?

Q. Advanced

  • Single-crystal XRD : Resolve lattice parameters and hydrogen-bonding networks, which influence solubility and stability .
  • Powder XRD : Detect polymorphs arising from recrystallization solvent variations (e.g., DMF vs. ethanol) .
  • Thermal analysis : Pair DSC/TGA with XRD to correlate phase transitions with structural changes.

How to address discrepancies in biological activity between batches?

Q. Advanced

  • Purity profiling : Use HPLC-UV/ELSD to quantify impurities (e.g., unreacted thiosemicarbazide or oxidized byproducts) .
  • Isomer quantification : Employ chiral HPLC or CD spectroscopy to confirm the (5E)-isomer predominance (>95%) .
  • Bioassay standardization : Normalize activity data against a reference batch using a validated enzymatic assay.

What safety protocols are critical for handling this compound?

Q. Basic

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential acetic acid/DMF vapors .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.